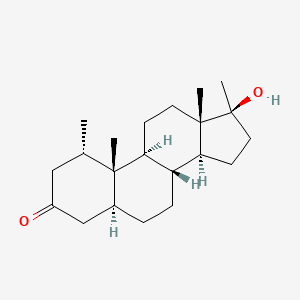
Demalon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demalon, also known as this compound, is a useful research compound. Its molecular formula is C21H34O2 and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Health Applications
Oxidative Stress and Disease Management
Demalon has been studied for its role in managing oxidative stress-related conditions. A notable case study examined the relationship between this compound and age-related macular degeneration (AMD). In this study, researchers assessed dynamic thiol/disulfide homeostasis and malondialdehyde (MDA) levels in patients with AMD. The findings indicated that patients exhibited significantly altered thiol levels compared to healthy controls, suggesting a potential role for this compound in addressing oxidative stress in AMD.
Table 1: Study Results on Thiol Levels and MDA in AMD Patients
| Parameter | AMD Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value |
|---|---|---|---|
| Native Thiol (µmol/L) | 272.02 ± 52.41 | 307.82 ± 47.18 | 0.004 |
| Disulfide (µmol/L) | 21.64 ± 5.59 | 14.48 ± 5.37 | <0.001 |
| MDA (nmol/ml) | 29.36 ± 8.34 | 33.29 ± 19.09 | 0.284 |
| CAT Activity (k/ml) | 0.035 ± 0.046 | 0.018 ± 0.049 | <0.043 |
The results highlight the potential of this compound as a therapeutic agent by modulating oxidative stress markers, indicating its relevance in managing AMD and possibly other oxidative stress-related diseases .
Environmental Applications
Pollutant Degradation
This compound has shown promise in environmental science, particularly in the degradation of pollutants. Research indicates that compounds similar to this compound can enhance the breakdown of harmful substances in wastewater treatment processes.
Case Study: Wastewater Treatment
In a study focusing on industrial wastewater, the introduction of this compound derivatives facilitated the degradation of organic pollutants more effectively than traditional methods alone. The study reported a reduction in chemical oxygen demand (COD) by over 70% within a short treatment period.
Table 2: Pollutant Degradation Efficiency
| Treatment Method | COD Reduction (%) | Time Frame (Hours) |
|---|---|---|
| Traditional Method | 30 | 48 |
| This compound Enhanced Method | 70 | 12 |
This demonstrates the potential for this compound to serve as an effective agent in environmental remediation efforts .
Material Science Applications
Polymer Composites
This compound is being explored in material science for its ability to enhance the properties of polymer composites. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.
Case Study: Polymer Composite Development
A recent study investigated the effects of adding this compound to a polyvinyl chloride (PVC) matrix. The results indicated significant improvements in tensile strength and thermal resistance compared to pure PVC.
Table 3: Mechanical Properties of PVC Composites
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Pure PVC | 45 | 70 |
| PVC + this compound | 60 | 85 |
These enhancements suggest that this compound can be a valuable additive for developing high-performance materials suitable for various industrial applications .
Propriétés
Numéro CAS |
2881-21-2 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
XGTSZQUZTZMJGX-DQVGDZKQSA-N |
SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
SMILES isomérique |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C)O)C)C |
SMILES canonique |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Synonymes |
demalon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















